molecular formula C18H18O4 B12713039 (E)-3-Hydroxy-5-methoxy-4,4-dimethyl-2-(1-oxo-3-phenylpropen-2-yl)cyclohexa-2,5-dien-1-one CAS No. 56015-03-3

(E)-3-Hydroxy-5-methoxy-4,4-dimethyl-2-(1-oxo-3-phenylpropen-2-yl)cyclohexa-2,5-dien-1-one

Cat. No.: B12713039
CAS No.: 56015-03-3
M. Wt: 298.3 g/mol
InChI Key: JSBRVQBSSZUGDW-FVTBZGPOSA-N
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Description

(E)-3-Hydroxy-5-methoxy-4,4-dimethyl-2-(1-oxo-3-phenylpropen-2-yl)cyclohexa-2,5-dien-1-one is an organic compound that belongs to the class of cyclohexadienones These compounds are characterized by a cyclohexadiene ring with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-Hydroxy-5-methoxy-4,4-dimethyl-2-(1-oxo-3-phenylpropen-2-yl)cyclohexa-2,5-dien-1-one typically involves multi-step organic reactions. One possible synthetic route could include:

    Aldol Condensation: Combining an aldehyde with a ketone in the presence of a base to form the propenone moiety.

    Cyclization: Formation of the cyclohexadiene ring through intramolecular reactions.

    Substitution Reactions: Introducing the hydroxy and methoxy groups via nucleophilic substitution.

    Oxidation/Reduction: Adjusting the oxidation state of the compound to achieve the desired functional groups.

Industrial Production Methods

Industrial production of such compounds may involve optimized reaction conditions, including the use of catalysts, controlled temperatures, and pressures to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

(E)-3-Hydroxy-5-methoxy-4,4-dimethyl-2-(1-oxo-3-phenylpropen-2-yl)cyclohexa-2,5-dien-1-one can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxy groups to carbonyl groups using oxidizing agents like PCC or KMnO4.

    Reduction: Reduction of carbonyl groups to alcohols using reducing agents like NaBH4 or LiAlH4.

    Substitution: Nucleophilic substitution reactions to replace methoxy or hydroxy groups with other functional groups.

    Addition: Addition reactions at the double bonds in the propenone moiety.

Common Reagents and Conditions

    Oxidizing Agents: PCC, KMnO4, CrO3

    Reducing Agents: NaBH4, LiAlH4

    Bases: NaOH, KOH

    Acids: HCl, H2SO4

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-Hydroxy-5-methoxy-4,4-dimethyl-2-(1-oxo-3-phenylpropen-2-yl)cyclohexa-2,5-dien-1-one can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Its interactions with biological molecules can provide insights into its mechanism of action.

Medicine

In medicine, derivatives of this compound may be explored for therapeutic applications. Its structural features could be optimized to enhance its efficacy and selectivity as a drug candidate.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (E)-3-Hydroxy-5-methoxy-4,4-dimethyl-2-(1-oxo-3-phenylpropen-2-yl)cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexadienones: Compounds with similar cyclohexadiene rings but different substituents.

    Phenylpropenones: Compounds with similar propenone moieties but different ring structures.

    Hydroxy and Methoxy Derivatives: Compounds with similar hydroxy and methoxy groups but different core structures.

Uniqueness

The uniqueness of (E)-3-Hydroxy-5-methoxy-4,4-dimethyl-2-(1-oxo-3-phenylpropen-2-yl)cyclohexa-2,5-dien-1-one lies in its specific combination of functional groups and ring structure. This unique arrangement imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

56015-03-3

Molecular Formula

C18H18O4

Molecular Weight

298.3 g/mol

IUPAC Name

(2E)-2-[(E)-1-hydroxy-3-phenylprop-2-enylidene]-5-methoxy-6,6-dimethylcyclohex-4-ene-1,3-dione

InChI

InChI=1S/C18H18O4/c1-18(2)15(22-3)11-14(20)16(17(18)21)13(19)10-9-12-7-5-4-6-8-12/h4-11,19H,1-3H3/b10-9+,16-13+

InChI Key

JSBRVQBSSZUGDW-FVTBZGPOSA-N

Isomeric SMILES

CC1(C(=CC(=O)/C(=C(/C=C/C2=CC=CC=C2)\O)/C1=O)OC)C

Canonical SMILES

CC1(C(=CC(=O)C(=C(C=CC2=CC=CC=C2)O)C1=O)OC)C

Origin of Product

United States

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